2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
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Description
2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.324. The purity is usually 95%.
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Biological Activity
The compound 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one belongs to a class of morpholine derivatives, which have shown significant potential in various biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a morpholine ring, which is known for its role in enhancing bioactivity through interactions with biological targets.
Morpholine derivatives, including the compound , exhibit a variety of mechanisms that contribute to their biological activity:
- Receptor Modulation : These compounds often interact with neurotransmitter receptors, influencing pathways involved in mood regulation and neurodegenerative diseases.
- Enzyme Inhibition : They can inhibit key enzymes involved in disease pathology, such as those related to cancer and neurodegeneration.
- Cell Signaling Pathways : The compound may modulate signaling pathways that are crucial for cell survival and proliferation.
Neuropharmacological Effects
Research indicates that morpholine-containing compounds can effectively target receptors implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance:
- Alzheimer's Disease : Morpholine derivatives have been shown to inhibit beta-secretase (BACE-1), an enzyme critical for amyloid-beta peptide production, a hallmark of Alzheimer's pathology. In vitro studies demonstrated that certain morpholine derivatives reduced Aβ42 levels significantly, suggesting potential therapeutic effects against Alzheimer's disease .
Anticancer Activity
The compound has also demonstrated potential as an anticancer agent. In preclinical studies, it has been associated with:
- Inhibition of Focal Adhesion Kinases (FAK) : This inhibition can lead to reduced tumor growth and metastasis. Morpholine derivatives have been reported to interfere with the signaling pathways that promote cancer cell survival and proliferation .
Activity | Mechanism | Reference |
---|---|---|
Tumor Growth Inhibition | FAK Inhibition | |
Metastasis Reduction | Cell Motility Suppression |
Case Studies
Several studies have highlighted the efficacy of morpholine derivatives in clinical settings:
- Study on Neurodegeneration : A study explored the effects of a specific morpholine derivative on neuronal cell lines exposed to neurotoxic agents. Results indicated significant neuroprotection and reduced apoptosis rates compared to controls .
- Cancer Treatment Trials : Clinical trials involving morpholine-based compounds showed promising results in reducing tumor size in patients with metastatic cancer when combined with standard chemotherapy regimens .
Properties
IUPAC Name |
2-(1-morpholin-4-yl-1-oxopropan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(14(19)16-5-7-20-8-6-16)17-13(18)9-11-3-2-4-12(11)15-17/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZXBZMNVDIEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.